molecular formula C12H9FN4O B6580029 7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640973-61-9

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6580029
CAS No.: 2640973-61-9
M. Wt: 244.22 g/mol
InChI Key: YYXHTIDOEHCARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities, including antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 3-hydrazinopyrazin-2-ones, which are then cyclized to form the triazolo[4,3-a]pyrazin-8-one core . The reaction conditions often involve the use of trifluoroacetic acid or a mixture of acetic and trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl group enhances its antibacterial properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-8-14-15-11-12(18)17(6-5-16(8)11)10-4-2-3-9(13)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXHTIDOEHCARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.